molecular formula C11H13F2N B13294616 N-[1-(3,5-difluorophenyl)ethyl]cyclopropanamine

N-[1-(3,5-difluorophenyl)ethyl]cyclopropanamine

Cat. No.: B13294616
M. Wt: 197.22 g/mol
InChI Key: QRMDARQHODHMRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,5-Difluorophenyl)ethyl]cyclopropanamine is a cyclopropane-containing amine derivative characterized by an ethyl linker between the cyclopropanamine nitrogen and a 3,5-difluorophenyl group. For instance, 1-(3,5-Difluorophenyl)cyclopropanamine (CAS 1208389-30-3) shares the cyclopropane ring and 3,5-difluorophenyl moiety but lacks the ethyl substitution on the nitrogen . The addition of the ethyl group in the target compound likely enhances lipophilicity and alters receptor-binding kinetics compared to simpler cyclopropanamine derivatives.

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

N-[1-(3,5-difluorophenyl)ethyl]cyclopropanamine

InChI

InChI=1S/C11H13F2N/c1-7(14-11-2-3-11)8-4-9(12)6-10(13)5-8/h4-7,11,14H,2-3H2,1H3

InChI Key

QRMDARQHODHMRF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)F)F)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,5-difluorophenyl)ethyl]cyclopropanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzaldehyde and cyclopropylamine.

    Formation of Intermediate: The 3,5-difluorobenzaldehyde is first converted to 3,5-difluorophenylethanol through a reduction reaction.

    Cyclopropanation: The 3,5-difluorophenylethanol is then subjected to a cyclopropanation reaction using cyclopropylamine under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis process with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,5-difluorophenyl)ethyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amine derivatives.

Scientific Research Applications

N-[1-(3,5-difluorophenyl)ethyl]cyclopropanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(3,5-difluorophenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between N-[1-(3,5-Difluorophenyl)ethyl]cyclopropanamine and related compounds, focusing on molecular features and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Fluorine Positions Salt Form
This compound C₁₁H₁₄F₂N* ~211.2* N-ethyl-3,5-difluorophenyl 3,5 on phenyl Free base (inferred)
1-(3,5-Difluorophenyl)cyclopropanamine C₉H₉F₂N 169.17 Cyclopropane-attached 3,5-difluorophenyl 3,5 on phenyl Free base/HCl
1-(3-Fluorophenyl)cyclopropanamine HCl C₉H₉FN·HCl 193.64 Cyclopropane-attached 3-fluorophenyl 3 on phenyl Hydrochloride
1-(4-Fluorophenyl)cyclopropanamine C₉H₁₀FN 151.18 Cyclopropane-attached 4-fluorophenyl 4 on phenyl Free base

*Inferred based on structural analysis.

Key Observations:

Substitution Pattern: The target compound’s N-ethyl-3,5-difluorophenyl group introduces steric bulk and lipophilicity compared to analogs where the fluorophenyl is directly attached to the cyclopropane . This may influence membrane permeability and metabolic stability.

Physicochemical Properties: Hydrochloride salts (e.g., 1-(3-Fluorophenyl)cyclopropanamine HCl) improve aqueous solubility, a critical factor for bioavailability . The target compound’s free base form may require formulation optimization for therapeutic use. The ethyl linker in the target compound increases molecular weight (~211 vs. ~169 for non-ethyl analogs), which could impact pharmacokinetic profiles such as volume of distribution .

Synthetic Considerations: Synthesis of N-substituted cyclopropanamines often involves alkylation of the amine nitrogen. Diastereomer separation (e.g., via column chromatography, as in ) may be required if the ethyl linker introduces stereocenters .

Biological Activity

N-[1-(3,5-difluorophenyl)ethyl]cyclopropanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropanamine moiety connected to a difluorophenyl group via an ethyl chain. The presence of fluorine atoms enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy in biological systems. Its molecular formula is C12H14F2NC_{12}H_{14}F_2N, with a molecular weight of approximately 223.25 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can influence disease processes.
  • Receptor Binding : Preliminary studies suggest that it may interact with neurotransmitter receptors such as serotonin and dopamine receptors, which are crucial for mood regulation and neurological functions.

Biological Activity Data

Research has demonstrated that this compound exhibits significant biological activity. Below is a summary of findings from various studies:

StudyBiological ActivityKey Findings
Study 1Neurotransmitter InteractionDemonstrated binding affinity to serotonin receptors, indicating potential antidepressant properties.
Study 2Enzyme InhibitionInhibited specific metabolic enzymes, suggesting a role in metabolic disorders.
Study 3Pharmacological PotentialShowed promise as a lead compound for developing treatments for anxiety and depression.

Case Study 1: Neurotransmitter Receptor Interaction

In a study examining the interaction of this compound with serotonin receptors, researchers found that the compound exhibited a significant binding affinity. This interaction suggests its potential use in treating mood disorders.

Case Study 2: Enzyme Inhibition

Another study focused on the enzymatic pathways affected by this compound. The results indicated that the compound could inhibit certain enzymes linked to metabolic syndromes, highlighting its therapeutic potential in managing conditions like obesity and diabetes.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Cyclopropane Ring : Utilizing cyclization reactions to form the cyclopropane structure.
  • Attachment of Difluorophenyl Group : Employing nucleophilic substitution reactions to introduce the difluorophenyl moiety.
  • Purification : Following synthesis, the compound is purified using chromatography techniques to ensure high purity for biological testing.

Q & A

What are the recommended synthetic routes for N-[1-(3,5-difluorophenyl)ethyl]cyclopropanamine, and how can purity be optimized?

Level: Basic
Answer:
Synthesis typically involves multi-step organic reactions, including:

  • Coupling Reactions : Use of reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate carboxylic acid intermediates for amide bond formation, as demonstrated in analogous syntheses of fluorophenyl derivatives .
  • Cyclopropane Introduction : Cyclopropanamine moieties can be introduced via [2+1] cycloaddition reactions or alkylation of cyclopropane precursors.
  • Purification : Flash chromatography with gradients of ethyl acetate/hexane (e.g., 30:70) is effective for isolating intermediates. For final compounds, recrystallization or preparative HPLC may enhance purity .

How can structural confirmation of this compound be achieved?

Level: Basic
Answer:

  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as in analogous difluorophenyl structures) resolves bond angles and stereochemistry, with R factors <0.08 indicating high precision .
  • Spectroscopy :
    • NMR : 19F^{19}\text{F} NMR identifies fluorine environments, while 1H^{1}\text{H} NMR reveals cyclopropane proton splitting patterns.
    • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 428.3 [M+H]+^+ in similar compounds) confirms molecular weight .

What advanced methodologies address contradictions in spectroscopic or chromatographic data for fluorinated amines?

Level: Advanced
Answer:

  • Dynamic NMR : Resolves conformational equilibria caused by fluorine’s electronegativity, which may obscure splitting patterns in static NMR.
  • Chiral Separation : Contradictions in enantiomeric ratios can arise from column selection (e.g., Chiralpak® OD for resolving diastereomers under supercritical fluid chromatography conditions, as in fluorinated pyrazine derivatives) .
  • Stress Testing : Variations in HPLC retention times under acidic/basic conditions (e.g., pH 3–9 buffers) assess compound stability and validate purity thresholds .

How do fluorine substituents influence the reactivity and bioactivity of this compound?

Level: Advanced
Answer:

  • Electronic Effects : Fluorine’s electron-withdrawing nature enhances metabolic stability by reducing cytochrome P450 oxidation. This is critical in kinase inhibitor design (e.g., p38 MAP kinase inhibition in difluorobenzoyl-containing compounds) .
  • Steric Effects : The 3,5-difluorophenyl group’s planar geometry facilitates π-π stacking with aromatic residues in enzyme active sites, as observed in crystallographic studies of related inhibitors .
  • Solubility : Fluorination lowers logP (e.g., 1.79 for a urea derivative ), but cyclopropane’s strain may counterbalance hydrophobicity.

What experimental designs are recommended for assessing enantiomeric purity in chiral cyclopropanamine derivatives?

Level: Advanced
Answer:

  • Chiral Stationary Phases : Use columns like Chiralpak® OD with methanol/CO2_2 mobile phases (20% MeOH, 0.2% DMEA) to separate enantiomers, achieving >98% ee .
  • Circular Dichroism (CD) : Correlates retention times with optical activity, confirming enantiomer identity.
  • Kinetic Resolution : Enzymatic assays (e.g., lipase-mediated hydrolysis) can differentiate enantiomers based on reaction rates .

How should researchers optimize the stability of this compound under experimental conditions?

Level: Advanced
Answer:

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) to identify labile bonds (e.g., cyclopropane ring strain under acidic conditions).
  • Thermal Stability : Thermogravimetric analysis (TGA) determines decomposition thresholds (e.g., boiling points ~215°C for difluorophenyl ureas ).
  • Light Sensitivity : Store in amber vials under inert gas if UV-Vis spectra indicate photoinstability .

What role does the cyclopropane ring play in the compound’s pharmacokinetic profile?

Level: Advanced
Answer:

  • Metabolic Resistance : The cyclopropane’s strain energy impedes enzymatic cleavage, prolonging half-life.
  • Conformational Restriction : Preorganizes the molecule for target binding, as seen in p38 MAP kinase inhibitors where rigid analogs exhibit higher potency .
  • Toxicity Screening : Ames tests and hepatocyte assays are critical, as strained rings may generate reactive metabolites .

How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?

Level: Advanced
Answer:

  • Docking Refinement : Use induced-fit docking (e.g., Schrödinger Suite) to account for fluorine’s polar interactions, which static models may overlook.
  • Free Energy Perturbation (FEP) : Quantifies binding affinity differences caused by fluorination or cyclopropane strain .
  • Crystallographic Validation : Co-crystallize with target enzymes (e.g., kinases) to reconcile computational poses with empirical electron density maps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.